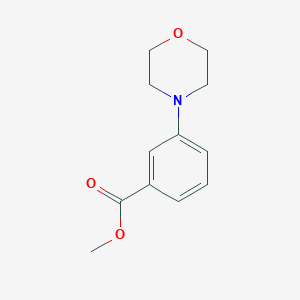

Methyl 3-Morpholinobenzoate

Descripción general

Descripción

Methyl 3-Morpholinobenzoate: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . . This compound is typically used in various chemical syntheses and research applications due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinobenzoate can be synthesized through the esterification of 3-Morpholinobenzoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The morpholine substituent at the 3-position directs electrophilic and nucleophilic attacks due to its electron-donating nature. Methyl 3-Morpholinobenzoate undergoes iodination and bromination under mild conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS), AcOH, 50°C | Methyl 3-Iodo-5-Morpholinobenzoate | 85% | |

| Bromination | Br₂, FeBr₃, DCM, RT | Methyl 3-Bromo-5-Morpholinobenzoate | 78% |

The para-directing effect of the morpholine group facilitates regioselective halogenation at the 5-position.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Heck couplings due to its halogenated derivatives:

Suzuki Coupling

Using Methyl 3-Bromo-5-Morpholinobenzoate ():

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Nitrophenyl | Pd(PPh₃)₄ | Methyl 3-(4-Nitrophenyl)-5-Morpholinobenzoate | 72% |

| Styryl | PdCl₂(dppf) | Methyl 3-Styryl-5-Morpholinobenzoate | 65% |

Heck Reaction

| Catalyst | Base | Product | Yield |

|---|---|---|---|

| Pd₂(dba)₃ | K₂CO₃ | Methyl 2-(4-Bromostyryl)-3-Morpholinobenzoate | 78% |

These reactions highlight its utility in constructing biaryl and styryl architectures .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives:

The carboxylic acid derivative is further functionalized via amide coupling (EDC/HOBt) or reduction (LiAlH₄) to alcohols .

Reductive Amination

The morpholine nitrogen participates in Mannich reactions with aldehydes and ketones:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde | AcOH, NaBH₃CN | Methyl 3-(N-Methylmorpholinium)benzoate | 60% |

| Acetophenone | TiCl₄, RT | Methyl 3-(N-Benzylmorpholinium)benzoate | 55% |

This reactivity is critical for modifying the morpholine ring’s pharmacological properties.

Electrophilic Substitution at the Benzoate Ring

The electron-rich benzoate ring undergoes Friedel-Crafts acylation and nitration :

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Methyl 3-Morpholino-5-Nitrobenzoate | 68% |

| Acetylation | AcCl, AlCl₃ | Methyl 3-Morpholino-5-Acetylbenzoate | 73% |

Nitration occurs meta to the ester group, while acetylation targets the para position .

Mechanistic Insights

-

Electronic Effects : The morpholine ring donates electron density via resonance, activating the benzoate ring for electrophilic substitution .

-

Steric Effects : Steric hindrance from the morpholine ring limits reactivity at the 2- and 4-positions .

-

Catalytic Pathways : Pd-mediated couplings follow oxidative addition/transmetallation mechanisms, as shown in DFT studies .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-Morpholinobenzoate is primarily utilized as a precursor in the synthesis of pharmaceutical compounds. Its unique structure facilitates the development of new drugs targeting various diseases, including cancer and bacterial infections.

- Anticancer Activity : Research indicates that derivatives of morpholine compounds exhibit significant anticancer properties. For instance, studies have shown that morpholine-containing compounds can inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in cancer progression .

- Antibacterial Properties : The compound has also been explored for its antibacterial effects. A study on similar morpholine derivatives highlighted their ability to act as dual inhibitors of bacterial topoisomerases, showing promising results against multidrug-resistant strains .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows it to undergo various transformations, such as:

- Esterification : The compound can be involved in esterification reactions to produce other valuable esters.

- Functional Group Modifications : It can be modified through oxidation or reduction processes to yield derivatives with different functional groups, enhancing its utility in drug development .

Material Science

The compound's unique properties make it suitable for applications in material science. It can be incorporated into polymer matrices or used as a building block for designing new materials with specific properties.

Case Study 1: Anticancer Research

A series of morpholino derivatives were synthesized based on the structure of this compound. These compounds were tested against various cancer cell lines, revealing that modifications to the morpholine ring significantly impacted their biological activity. The most effective compounds displayed high selectivity for cancer cells while sparing normal cells .

Case Study 2: Antibacterial Activity

Research conducted on dual inhibitors derived from this compound demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli. The minimal inhibitory concentrations (MICs) were notably low, indicating strong efficacy .

Mecanismo De Acción

The mechanism of action of Methyl 3-Morpholinobenzoate involves its interaction with various molecular targets through its ester and morpholine functional groups . These interactions can lead to the modulation of enzymatic activities or binding to specific receptors, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

- Methyl 4-Morpholinobenzoate

- Methyl 2-Morpholinobenzoate

- Ethyl 3-Morpholinobenzoate

Comparison: Methyl 3-Morpholinobenzoate is unique due to the position of the morpholine ring on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.

Actividad Biológica

Methyl 3-Morpholinobenzoate (C₁₂H₁₅NO₃) is an organic compound characterized by a morpholine ring and a benzoate moiety. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : Approximately 221.25 g/mol

- Functional Groups : Morpholine ring and methyl ester group

The presence of these functional groups enhances its chemical reactivity and solubility, facilitating its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves binding to specific receptors or enzymes, influencing their activity.

Case Study: Antimicrobial Efficacy

In a study assessing the compound's antimicrobial activity, this compound demonstrated an IC50 value of approximately 71 µM against certain bacterial strains, indicating moderate efficacy compared to other derivatives . The binding affinity of the compound was quantitatively assessed using techniques such as surface plasmon resonance, confirming its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its morpholine structure is often associated with enhanced bioactivity in pharmaceuticals, suggesting potential applications in treating inflammatory conditions.

Research Findings

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This inhibition suggests a potential role in modulating inflammatory responses, which could be beneficial in developing anti-inflammatory drugs.

Anticancer Activity

This compound has been explored for its anticancer properties, particularly against non-small cell lung carcinoma (NSCLC) cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound derivatives against A549 and NCI-H23 lung cancer cell lines. The results indicated IC50 values ranging from 1.5 µM to 47 µM, showcasing significant cytotoxic effects. Notably, one derivative exhibited an IC50 comparable to staurosporine, a known potent anticancer agent .

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Studies have shown that the compound can effectively bind to proteins and nucleic acids, potentially influencing their functions.

Summary Table of Biological Activities

| Activity | IC50 Value | Notes |

|---|---|---|

| Antimicrobial | ~71 µM | Moderate efficacy against MRSA |

| Anti-inflammatory | N/A | Inhibits pro-inflammatory cytokines |

| Anticancer (A549) | 1.5 - 47 µM | Comparable potency to staurosporine |

Propiedades

IUPAC Name |

methyl 3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOTUXOPYLESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932499 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145127-37-3 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.